5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)-2-oxoethyl sulfide
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Overview
Description
5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)-2-oxoethyl sulfide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with benzyl and methylphenyl groups, a sulfanyl linkage, and a morpholino-ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)-2-oxoethyl sulfide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized starting from 4-methylaniline, which is converted to N-(4-methylphenyl)hydrazinecarbothioamide.
Formation of the Final Compound: The benzyl-substituted triazole is reacted with 2-chloro-1-morpholinoethanone under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)-2-oxoethyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)-2-oxoethyl sulfide has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound can be used to study the biological pathways and molecular targets of triazole derivatives.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules with potential biological activities.
Industrial Applications: The compound could be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)-2-oxoethyl sulfide is not well-documented. based on the known activities of triazole derivatives, it is likely to interact with various enzymes and receptors in biological systems. The triazole ring can bind to metal ions and proteins, potentially inhibiting their activity. The morpholino group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: Similar triazole structure but lacks the morpholino-ethanone moiety.
2-{4-[4-Methylphenyl)sulfonyl]piperazino}-1-morpholino-1-ethanone: Similar morpholino-ethanone structure but different substituents on the triazole ring.
Uniqueness
5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)-2-oxoethyl sulfide is unique due to its specific combination of a benzyl-substituted triazole ring, a sulfanyl linkage, and a morpholino-ethanone moiety. This combination may confer unique biological activities and chemical reactivity compared to other triazole derivatives.
Properties
Molecular Formula |
C22H24N4O2S |
---|---|
Molecular Weight |
408.5g/mol |
IUPAC Name |
2-[[5-benzyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C22H24N4O2S/c1-17-6-5-9-19(14-17)26-20(15-18-7-3-2-4-8-18)23-24-22(26)29-16-21(27)25-10-12-28-13-11-25/h2-9,14H,10-13,15-16H2,1H3 |
InChI Key |
ZEZDLKFPPBVPSW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCOCC3)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCOCC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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